molecular formula C14H13BrN4O B2804568 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide CAS No. 2176201-06-0

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2804568
CAS No.: 2176201-06-0
M. Wt: 333.189
InChI Key: OPHGCRIRYDWLBG-UHFFFAOYSA-N
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Description

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a carboxamide group at the 3rd position, and a cyclopropylpyrimidinylmethyl substituent at the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The bromination of pyridine-3-carboxamide to introduce a bromine atom at the 5th position.

    Cyclopropylpyrimidine Synthesis: The synthesis of 6-cyclopropylpyrimidine-4-carbaldehyde through a series of reactions involving cyclopropylamine and other reagents.

    Coupling Reaction: The coupling of 5-bromopyridine-3-carboxamide with 6-cyclopropylpyrimidine-4-carbaldehyde using a suitable coupling agent to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-6-methylpyridine: A similar compound with a bromine atom at the 2nd position and a methyl group at the 6th position of the pyridine ring.

    4-(bromomethyl)pyridine: A compound with a bromomethyl group at the 4th position of the pyridine ring.

    6-bromo-2-pyridinecarboxaldehyde: A compound with a bromine atom at the 6th position and a formyl group at the 2nd position of the pyridine ring.

Uniqueness

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a cyclopropylpyrimidinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-11-3-10(5-16-6-11)14(20)17-7-12-4-13(9-1-2-9)19-8-18-12/h3-6,8-9H,1-2,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHGCRIRYDWLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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